Cas no 2138166-62-6 (2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)

2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid is a fluorinated amino acid derivative characterized by its unique structural features, including a difluoromethyl group and a branched alkylamine substituent. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s chiral center and functional groups offer versatility in synthetic applications, particularly in the design of bioactive molecules. Its tailored structure may contribute to improved binding affinity or selectivity in target interactions. This compound is suited for use in medicinal chemistry, where fluorinated analogs are often explored for their potential to modulate pharmacokinetic properties.
2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid structure
2138166-62-6 structure
Product Name:2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid
CAS No:2138166-62-6
MF:C9H17F2NO2
MW:209.233589887619
CID:6564426
PubChem ID:165744891
Update Time:2024-02-02

2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-788767
    • 2138166-62-6
    • 2,2-difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid
    • 2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid
    • Inchi: 1S/C9H17F2NO2/c1-4-7(2)5-12(3)6-9(10,11)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
    • InChI Key: SBRGXGVJCAQRKR-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CN(C)CC(C)CC)F

Computed Properties

  • Exact Mass: 209.12273511g/mol
  • Monoisotopic Mass: 209.12273511g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 40.5Ų

2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid Pricemore >>

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2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid Related Literature

Additional information on 2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid

Research Brief on 2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid (CAS: 2138166-62-6)

The compound 2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid (CAS: 2138166-62-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluorinated propanoic acid backbone and methyl(2-methylbutyl)amino substituent, exhibits promising potential in various therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, positioning it as a candidate for further drug development.

One of the key areas of interest is the compound's role as a modulator of enzymatic activity. Preliminary research suggests that 2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid may interact with specific enzymes involved in metabolic pathways, potentially offering a novel approach to treating metabolic disorders. Its difluorinated structure is believed to enhance metabolic stability and bioavailability, making it a valuable scaffold for medicinal chemistry.

Recent synthetic efforts have optimized the production of this compound, achieving higher yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its structure and confirm its identity. These advancements are crucial for ensuring reproducibility and scalability in pharmaceutical applications.

In vitro and in vivo studies have begun to explore the compound's pharmacological profile. Early results indicate that 2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid exhibits low cytotoxicity and favorable pharmacokinetic properties, such as adequate absorption and distribution. These findings support its potential as a lead compound for further optimization and clinical development.

Despite these promising developments, challenges remain. The precise mechanism of action and long-term safety profile of the compound require further elucidation. Ongoing research aims to address these gaps through comprehensive biological assays and preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid (CAS: 2138166-62-6) represents a compelling subject of study in the chemical biology and pharmaceutical fields. Its unique structural features and promising biological activities make it a candidate for therapeutic innovation. Continued research will be essential to fully unlock its potential and translate findings into clinical applications.

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